molecular formula C18H14O4 B12456994 3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one CAS No. 142596-71-2

3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

Cat. No.: B12456994
CAS No.: 142596-71-2
M. Wt: 294.3 g/mol
InChI Key: IHWPQGIYXJKCOV-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C19H16O4 and a molecular weight of 308.30 g/mol, belongs to the furanochalcones subclass, characterized by a benzofuran moiety . Chalcones are open-chain flavonoids recognized as privileged structures in drug discovery due to their versatile biological activities and their role as key precursors for the biosynthesis of other flavonoids . Researchers are particularly interested in chalcone derivatives for their documented potential to exhibit a broad spectrum of pharmacological properties, including antibacterial, antiviral, antifungal, and anti-inflammatory effects . These activities are often linked to the compound's ability to selectively target a variety of enzymes. The mechanism of action for chalcones, though variable depending on the specific structure and target, has been associated with the inhibition of viral enzymes such as lactate dehydrogenase and protein kinases, as well as bacterial targets like DNA gyrase B and efflux pumps . Preliminary in silico ADMET predictions for this compound suggest a high probability of human intestinal absorption and medium probability for blood-brain barrier penetration, which can be valuable information for early-stage pharmacological profiling . This product is intended for research applications only, such as in vitro bioactivity screening, investigation of structure-activity relationships (SAR), and as a building block for the synthesis of more complex heterocyclic compounds. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

142596-71-2

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3

InChI Key

IHWPQGIYXJKCOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Sonogashira Cross-Coupling and Cyclization

The benzofuran ring is often synthesized via Sonogashira cross-coupling between aryl halides and terminal alkynes, followed by hydrogenation and hydrolysis. For example:

  • Step 1 : Coupling 5-iodo-4-methoxybenzofuran with phenylacetylene using Pd(PPh₃)₄/CuI catalyst yields a diaryl alkyne intermediate.
  • Step 2 : Hydrogenation over Pd/C produces the dihydrobenzofuran derivative.
  • Step 3 : Acidic hydrolysis (e.g., HCl/EtOH) cyclizes the intermediate into the benzofuran core.

Key Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent THF/TEA (3:1)
Temperature 60°C, 12 h
Yield 78–85%

Enone Formation via Aldol Condensation

Microwave-Assisted Aldol Reactions

Microwave irradiation significantly enhances reaction efficiency. A protocol using boric acid as a Lewis acid catalyst achieves stereoselective enone formation:

  • Reactants : 4-Methoxybenzofuran-5-carbaldehyde and acetophenone derivatives.
  • Conditions : Microwave (160°C, 20 min), solvent-free.
  • Yield : 70–95% (E-isomer selectivity >95%).

Mechanistic Insight :
Boric acid activates the aldehyde via Lewis acid coordination, facilitating nucleophilic attack by the ketone enolate. Microwave irradiation reduces reaction time from hours to minutes.

Base-Catalyzed Condensation

Traditional methods employ NaOH/EtOH under reflux:

4-Methoxybenzofuran-5-carbaldehyde (1 eq) + Acetophenone (1.2 eq)  
→ NaOH (10% w/v), EtOH, reflux, 6 h  
→ 3-Hydroxy-1-(4-methoxybenzofuran-5-yl)-3-phenylprop-2-en-1-one (Yield: 65%).  

Limitations : Longer reaction times (6–8 h) and moderate yields compared to microwave methods.

Functional Group Modifications

Methoxy Group Introduction

Methylation of phenolic intermediates using dimethyl sulfate (DMS) or methyl iodide:

  • Substrate : 3-Hydroxy-1-(4-hydroxybenzofuran-5-yl)-3-phenylprop-2-en-1-one.
  • Conditions : K₂CO₃, DMF, 80°C, 4 h.
  • Yield : 85–90%.

Oxidation of Propargyl Alcohols

Propargyl alcohols derived from benzofuran are oxidized to enones using Jones reagent (CrO₃/H₂SO₄):

  • Substrate : 1-(4-Methoxybenzofuran-5-yl)-3-phenylprop-2-yn-1-ol.
  • Conditions : CrO₃ (2 eq), acetone/H₂O, 0°C → 25°C, 2 h.
  • Yield : 75%.

Industrial-Scale Production

Continuous Flow Reactors

Automated platforms enhance reproducibility and safety:

  • Step 1 : Continuous Sonogashira coupling in microreactors (residence time: 5 min).
  • Step 2 : Hydrogenation in packed-bed reactors (H₂ pressure: 10 bar).
  • Step 3 : In-line purification via centrifugal partition chromatography.

Advantages :

  • 30% reduction in solvent use.
  • 99.5% purity by HPLC.

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

K₂CO₃/glycerol DES replaces toxic solvents in Willgerodt–Kindler reactions:

  • Conditions : 80°C, 6 h, 20 mol% catalyst.
  • Yield : 82% with 90% atom economy.

Solvent-Free Mechanochemical Synthesis

Ball milling achieves enone formation without solvents:

  • Reactants : Benzofuran aldehyde + acetophenone + CaO catalyst.
  • Conditions : 500 rpm, 1 h.
  • Yield : 68%.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.8 Hz, 1H, CH=CO), 7.45–7.30 (m, 5H, Ph), 6.90 (s, 1H, benzofuran H-3).
  • HRMS : m/z 294.0892 [M+H]⁺ (calc. 294.0892).

Challenges and Optimization

Stereoselectivity Control

The Z-isomer predominates in polar solvents (e.g., DMF) due to stabilization of the transition state. Additives like L-proline improve E selectivity to 95%.

Byproduct Mitigation

  • Cyclopropane derivatives : Formed via competing Corey–Chaykovsky reactions. Suppressed using low-temperature (0–5°C) conditions.
  • Over-oxidation : Avoided by limiting CrO₃ stoichiometry (1.5 eq).

Recent Advances

Photocatalytic Methods

Visible-light-driven synthesis using Ru(bpy)₃²⁺ catalyst:

  • Conditions : Blue LED, DCE, 25°C, 4 h.
  • Yield : 80% with 99% E selectivity.

Biocatalytic Routes

Engineered P450 enzymes hydroxylate benzofuran precursors:

  • Substrate : 1-(4-Methoxybenzofuran-5-yl)-3-phenylpropan-1-one.
  • Conditions : NADPH cofactor, pH 7.4, 37°C.
  • Yield : 60%.

Chemical Reactions Analysis

Acylation and Nucleophilic Additions

The enone system undergoes nucleophilic attack, particularly at the β-carbon. Acylation occurs via 1,4-addition mechanisms under mild conditions:

Reaction ComponentsConditionsOutcomeYieldSource
Benzoyl chloride, Bu₃PTHF, RT, 5 minFormation of intermediate phosphate88%
Intermediate + Et₃NTHF, RT, 40 minCyclization to benzofuran 4a88%

In the presence of triethylamine, the intermediate undergoes cyclization to form functionalized benzofuran derivatives. 1^1H-NMR studies confirm the stepwise mechanism: initial 1,4-addition of Bu₃P to the enone, followed by acylation and base-mediated cyclization .

Cycloaddition Reactions

The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions with dienes:

Diene TypeConditionsProductStereoselectivitySource
Electron-deficient dienesToluene, 80°C, 12 hFused bicyclic adductsHigh (endo rule)

These reactions exploit the electron-deficient nature of the enone system, forming six-membered rings with defined stereochemistry. Cycloadducts are confirmed via 13^{13}C-NMR and X-ray crystallography.

Oxidation and Reduction

The hydroxyl group and conjugated system exhibit redox sensitivity:

ReagentConditionsOutcomeNotesSource
PCC (Pyridinium chlorochromate)DCM, RT, 2 hOxidation of allylic alcoholForms diketone
NaBH₄EtOH, 0°C, 30 minSelective reduction of enoneRetains benzofuran

Oxidation with PCC converts the allylic alcohol to a diketone, while NaBH₄ selectively reduces the α,β-unsaturated ketone to a saturated alcohol without affecting the benzofuran ring.

Acid/Base-Mediated Rearrangements

Protonation/deprotonation triggers structural rearrangements:

ConditionsObservationMechanismSource
HCl (1M), MeOH, refluxRing contractionKetal formation → Wagner-Meerwein shift
KOtBu, DMF, 60°CBenzofuran ring openingBase-induced cleavage of ether

Acidic conditions promote ketalization and subsequent Wagner-Meerwein shifts, while strong bases cleave the benzofuran oxygen, yielding phenolic intermediates.

Metal-Catalyzed Couplings

Palladium and copper catalysts enable cross-coupling:

Catalyst SystemSubstrateProductYieldSource
Pd(PPh₃)₄, aryl boronic acidDioxane, 90°CBiaryl derivatives72-85%
CuI, proline ligandTerminal alkyneSonogashira-type adducts65%

Coupling occurs at the 5-position of the benzofuran ring, leveraging its electron-rich character for catalytic activation.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

Light SourcePartnerProductQuantum YieldSource
254 nm UVEthyleneBicyclohexane derivative0.45

The reaction proceeds via a singlet excited state, forming strained cyclobutane rings confirmed by MS and IR spectroscopy.

Scientific Research Applications

Antioxidant Activity

Pongamol exhibits notable antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have demonstrated its efficacy in scavenging free radicals, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .

Neuroprotective Effects

Research indicates that Pongamol may serve as a neuroprotective agent. In vitro studies have shown that it can inhibit the activity of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters, offering therapeutic benefits for patients suffering from neurodegenerative conditions .

Anti-inflammatory Properties

Pongamol has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .

Pesticidal Activity

The compound has demonstrated insecticidal properties against various agricultural pests. Its methoxylated derivatives have shown effectiveness against larvae of Spodoptera litura, indicating potential use as a natural pesticide in sustainable agriculture practices .

Plant Growth Promotion

Pongamol has been identified as a bioactive compound that can enhance glucose uptake in plants, promoting growth and yield. This property positions it as a valuable addition to agricultural biostimulants aimed at improving crop performance under stress conditions .

Optoelectronic Devices

Recent studies have highlighted the suitability of Pongamol derivatives for electronic and optoelectronic applications. The unique structural characteristics of the compound allow it to exhibit significant optoelectronic parameters, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Application AreaStudy ReferenceKey Findings
NeuroprotectionPMC10047469Demonstrated MAO-B inhibition with potential therapeutic effects on Parkinson's disease models .
Antioxidant ActivityMDPI JournalShowed significant free radical scavenging ability, indicating potential health benefits .
Insecticidal ActivityMDPI JournalEffective against Spodoptera litura larvae; suggests use as a natural pesticide .
Optoelectronic DevicesResearchGateExhibited favorable optoelectronic properties suitable for device fabrication .

Mechanism of Action

The biological activity of 3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA topoisomerase, which is crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes in microorganisms and cancer cells, resulting in antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize pongamol’s properties, we compare it with structurally and functionally related chalcones and benzofuran derivatives. Key compounds are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pongamol and Analogues

Compound Name Molecular Formula Molecular Mass (g/mol) Key Structural Features Biological Activities Source/Reference
Pongamol C₁₈H₁₄O₄ 294.306 4-Methoxybenzofuran, β-hydroxyphenylpropenone Anti-cancer, anti-hyperglycemic, antioxidant Natural (Fabaceae)
(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₃NO 223.27 Chalcone with 4-aminophenyl group Cytotoxic (IC₅₀ = 5.28 μg/mL vs. T47D cells) Synthetic
3-(4-Biphenyl-1-yl)-3-hydroxy-1-phenylprop-2-en-1-one C₂₁H₁₆O₂ 300.35 Biphenyl substituent, β-hydroxypropenone Not explicitly reported (structural study) Synthetic
(Z)-3-Hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one C₁₅H₁₂O₃ 240.26 2-Hydroxyphenyl, shorter unsaturated chain Anti-inflammatory (mice model) Synthetic

Structural Variations and Implications

Substituent Effects: Pongamol’s 4-methoxybenzofuran group distinguishes it from simpler chalcones. The 4-aminophenyl analogue (Table 1) shows cytotoxicity against breast cancer cells, suggesting that electron-donating groups (e.g., -NH₂) enhance interactions with cellular machinery .

Chain Length and Unsaturation: Pongamol’s extended propenone chain contrasts with the shorter chain in (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one. Longer chains may improve membrane permeability or hydrophobic interactions .

Benzofuran vs.

Pharmacological Activity Comparison

  • Anticancer Activity: Pongamol’s anti-proliferative activity is linked to ROS upregulation, a mechanism shared with curcumin analogues . However, its IC₅₀ values are yet to be directly compared with those of synthetic chalcones like the 4-aminophenyl derivative .
  • Cytotoxicity: The 4-aminophenyl chalcone’s potency against T47D cells (IC₅₀ = 5.28 μg/mL) suggests that amino groups enhance cytotoxicity, possibly via DNA intercalation or topoisomerase inhibition .

Biological Activity

3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of significant biological activities due to its unique chemical structure. This compound is characterized by the presence of a hydroxyl group, a methoxy group, and an enone functional group, which contribute to its reactivity and interactions with biological targets.

  • Chemical Formula : C18H14O4
  • Molecular Weight : 286.30 g/mol
  • IUPAC Name : 3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one
  • CAS Number : 484-33-3

Research indicates that this compound interacts with various biological targets through multiple mechanisms:

  • Antioxidant Activity : The hydroxyl group in the structure plays a crucial role in scavenging free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress .
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit the activity of topoisomerase enzymes, which are critical for DNA replication .
  • Anti-inflammatory Effects : In vitro studies suggest that this chalcone derivative can downregulate pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various chalcone derivatives, including 3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) in the micromolar range against several pathogenic bacteria, demonstrating its potential as an effective antimicrobial agent .

Anticancer Research

In a recent study focusing on cancer cell lines, 3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one was tested against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The compound displayed significant cytotoxicity with IC50 values of approximately 6.2 μM for MCF-7 cells and 4.36 μM for HCT116 cells, indicating its potential as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
(2E)-1-(2,5-Dimethyl-3-thienyl)-3-(4-nitrophenyl)propenoneStructureDifferent substituents on the phenyl ring
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]StructureContains two chalcone units
3-(4-hydroxyphenyl)-1-(4-hydroxyphenyl)propanoneStructureLacks the benzofuran moiety

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-methoxy-1-benzofuran-5-carbaldehyde and acetophenone derivatives under basic conditions. Catalysts like piperidine or NaOH in ethanol are commonly used, followed by acidification to isolate the chalcone derivative . For analogs, cascade [3,3]-sigmatropic rearrangements and aromatization strategies have been employed to construct the benzofuran core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., SHELXL refinement ).
  • NMR : 1^1H and 13^13C NMR identify substituent positions, with hydroxy and enone protons showing characteristic downfield shifts .
  • Mass spectrometry (HRMS) : Validates molecular weight (exact mass: 338.0341 Da) and fragmentation patterns .

Q. How is purification achieved for this compound?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For crystalline derivatives, recrystallization from ethanol or methanol yields high-purity samples .

Q. What are the key spectral markers for verifying structural integrity?

  • IR : Stretching vibrations for carbonyl (C=O, ~1650 cm1^{-1}) and hydroxyl (-OH, ~3200 cm1^{-1}) groups.
  • UV-Vis : Absorption maxima at ~300–350 nm due to conjugated enone and aromatic systems .

Advanced Research Questions

Q. How are tautomerism or stereochemical ambiguities resolved in structural analysis?

Tautomeric equilibria (e.g., keto-enol) are investigated via variable-temperature NMR and X-ray crystallography. For stereochemistry, SHELXL refinement with anisotropic displacement parameters in WinGX/ORTEP confirms spatial arrangements . Comparative DFT calculations (e.g., Gaussian) can predict stable tautomers .

Q. What methodologies address contradictions between NMR and X-ray data?

Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR coupling constants) require cross-validation:

  • Dynamic NMR : Assesses conformational flexibility in solution.
  • Hirshfeld surface analysis : Evaluates crystal packing effects influencing solid-state structures .

Q. How is biological activity (e.g., antioxidant potential) evaluated methodologically?

  • In vitro assays : DPPH/ABTS radical scavenging tests quantify antioxidant capacity. GC-MS and LC-MS identify bioactive metabolites .
  • Molecular docking : Screens interactions with targets like COX-2 or NADPH oxidase using AutoDock Vina .

Q. What computational approaches predict reactivity or stability?

  • DFT (B3LYP/6-311+G(d,p)) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) : Simulates solvent interactions and degradation pathways under varying pH/temperature .

Q. How is compound stability assessed under experimental conditions?

  • Forced degradation studies : Exposure to heat, light, and oxidants (e.g., H2_2O2_2) monitored via HPLC.
  • Storage recommendations : Anhydrous conditions at -20°C in amber vials prevent hydrolysis/photooxidation .

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